molecular formula C10H14FNO B13314086 1-Amino-1-(2-fluorophenyl)-2-methylpropan-2-OL

1-Amino-1-(2-fluorophenyl)-2-methylpropan-2-OL

Cat. No.: B13314086
M. Wt: 183.22 g/mol
InChI Key: RUGKTDSGNFGSLB-UHFFFAOYSA-N
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Description

1-Amino-1-(2-fluorophenyl)-2-methylpropan-2-OL is a chemical compound with a unique structure that includes an amino group, a fluorophenyl group, and a methylpropan-2-OL moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-1-(2-fluorophenyl)-2-methylpropan-2-OL typically involves the reaction of 2-fluorobenzaldehyde with a suitable amine and a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-(2-fluorophenyl)-2-methylpropan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary amines.

Scientific Research Applications

1-Amino-1-(2-fluorophenyl)-2-methylpropan-2-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Amino-1-(2-fluorophenyl)-2-methylpropan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Amino-1-(2-chlorophenyl)-2-methylpropan-2-OL
  • 1-Amino-1-(2-bromophenyl)-2-methylpropan-2-OL
  • 1-Amino-1-(2-iodophenyl)-2-methylpropan-2-OL

Comparison: 1-Amino-1-(2-fluorophenyl)-2-methylpropan-2-OL is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and reactivity compared to its chloro, bromo, and iodo analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-amino-1-(2-fluorophenyl)-2-methylpropan-2-ol

InChI

InChI=1S/C10H14FNO/c1-10(2,13)9(12)7-5-3-4-6-8(7)11/h3-6,9,13H,12H2,1-2H3

InChI Key

RUGKTDSGNFGSLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=CC=C1F)N)O

Origin of Product

United States

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